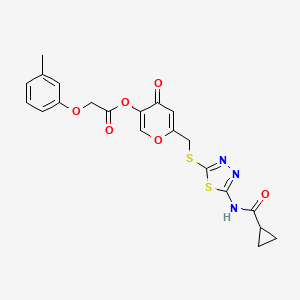
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.
Mécanisme D'action
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O prevents the proliferation and survival of cancer cells and reduces the production of inflammatory cytokines in autoimmune diseases.
Biochemical and Physiological Effects
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. It has also demonstrated good tissue penetration and distribution in preclinical studies. FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has been found to be well-tolerated in animal models, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O is its specificity for BTK, which reduces the risk of off-target effects. FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has also been shown to be effective in overcoming resistance to other BTK inhibitors. However, one limitation of FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O is its relatively low potency compared to other BTK inhibitors, which may require higher doses for therapeutic efficacy.
Orientations Futures
For FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O include the development of combination therapies with other targeted agents, as well as the exploration of its potential in other cancer and autoimmune disease indications. Further studies are also needed to elucidate the optimal dosing and treatment duration of FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O, as well as its potential for drug-drug interactions and toxicity in humans.
Conclusion
In conclusion, FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O is a promising small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. Its specificity for BTK and good pharmacokinetic profile make it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand its mechanism of action, optimal dosing, and potential toxicity in humans.
Méthodes De Synthèse
The synthesis of FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O involves the reaction of 4-bromo-3-fluorobenzonitrile with 2-(4-chlorophenyl) acetonitrile in the presence of potassium carbonate and copper iodide. The resulting intermediate is then reacted with 2-aminopyridine and 1-(3-aminopropyl) piperazine to yield FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O.
Applications De Recherche Scientifique
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has been extensively studied for its potential therapeutic effects in various cancers and autoimmune diseases. It has been shown to inhibit the growth of B-cell lymphomas, acute myeloid leukemia, and multiple myeloma. FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has also been found to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-2-15(19)18-11-9-17(10-12-18)8-7-13-3-5-14(16)6-4-13/h2-6H,1,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVUUXZCURXLBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2921796.png)

![2-(Bromomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2921798.png)



![N-(2,5-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921806.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2921807.png)
![N-({2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl}methyl)prop-2-enamide](/img/structure/B2921809.png)
![4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2921810.png)

![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2921812.png)